4-Ethynylpyridine-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1196153-40-8 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4-ethynylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-6H |
InChI Key |
JZXMFQRDHALHMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)C=O |
Origin of Product |
United States |
A Pivotal Organic Building Block in Synthetic Chemistry
The strategic placement of two distinct reactive sites on the pyridine (B92270) scaffold makes 4-ethynylpyridine-2-carbaldehyde a cornerstone for convergent and divergent synthetic strategies. The aldehyde at the 2-position and the ethynyl (B1212043) group at the 4-position offer orthogonal reactivity, allowing for selective and sequential chemical modifications.
A plausible and efficient synthetic route to this valuable building block involves the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This well-established palladium- and copper-catalyzed reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In a likely synthetic pathway, a precursor such as 4-halopyridine-2-carbaldehyde would be coupled with a protected or terminal acetylene (B1199291) source to introduce the ethynyl group. The choice of halo-substituent (I, Br, Cl) can influence the reaction conditions, with iodides generally showing higher reactivity. wikipedia.org
The aldehyde group can be protected during the Sonogashira coupling, if necessary, to prevent undesired side reactions, and then deprotected to yield the target molecule. Various methods for the synthesis of pyridine-2-carbaldehyde and its derivatives have been reported, providing accessible routes to the necessary precursors. nih.govgoogle.com
The dual functionality of this compound allows it to participate in a multitude of reactions. The aldehyde can undergo classical transformations such as Wittig reactions, reductive aminations, and condensations to form imines, oximes, and hydrazones. nih.gov Simultaneously, the terminal alkyne is a gateway to a rich variety of reactions including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further Sonogashira couplings, and metal-catalyzed cyclizations. acs.orgresearchgate.net This orthogonal reactivity is a key feature that underscores its importance as a versatile building block.
Table 1: Physicochemical Properties of 4-Ethynylpyridine
| Property | Value |
| Molecular Formula | C₇H₅N |
| Molecular Weight | 103.12 g/mol nih.gov |
| IUPAC Name | 4-ethynylpyridine nih.gov |
| CAS Number | 2510-22-7 nih.gov |
| SMILES | C#CC1=CC=NC=C1 nih.gov |
| InChI | InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H nih.gov |
Key Research Domains Leveraging Its Structural Features
Established Synthetic Pathways to the Core Scaffold
The construction of the this compound molecule hinges on the initial formation and subsequent functionalization of a pyridine-2-carbaldehyde core.
Functional Group Interconversion Strategies for Pyridinecarbaldehydes
A primary route to pyridine-2-carbaldehyde and its derivatives involves the oxidation of the corresponding 2-methylpyridines or 2-hydroxymethylpyridines. wikipedia.orgwikipedia.org The methyl group of 2-methylpyridine (B31789) (also known as 2-picoline) is reactive and can be oxidized to an aldehyde. chemicalbook.com A common oxidizing agent for this transformation is selenium dioxide. nih.gov
Another strategy involves a multi-step sequence starting from 2-methylpyridine. This can include chlorination of the methyl group to form 2-chloromethyl pyridine, followed by hydrolysis to 2-pyridinemethanol (B130429), and subsequent oxidation to the desired 2-pyridine carbaldehyde. google.compatsnap.com
The following table summarizes common functional group interconversions for the synthesis of pyridine-2-carbaldehydes:
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2-Methylpyridine | Selenium Dioxide | Pyridine-2-carbaldehyde | nih.gov |
| 2-Methylpyridine | 1. Trichloroisocyanurate, Benzoyl amide 2. Alkaline hydrolysis 3. Sodium hypochlorite (B82951), TEMPO, KBr | Pyridine-2-carbaldehyde | google.compatsnap.com |
| 2-Hydroxymethylpyridine | Oxidation | Pyridine-2-carbaldehyde | wikipedia.org |
Introduction of the Ethynyl Moiety onto Pyridine Rings
With the pyridine-2-carbaldehyde scaffold in hand, the next critical step is the introduction of the ethynyl group at the 4-position. A widely employed method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a suitable starting material would be a 4-halopyridine-2-carbaldehyde derivative, such as 4-chloro or 4-bromopyridine-2-carbaldehyde. The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org
Modern Catalytic Approaches in this compound Synthesis
Contemporary synthetic chemistry offers a range of powerful catalytic methods that can be applied to the efficient and selective synthesis of this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
The Sonogashira coupling remains a cornerstone of modern C-C bond formation for introducing the ethynyl group. wikipedia.orglibretexts.org Advances in catalyst design have led to more efficient and robust systems. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. libretexts.org The development of N-heterocyclic carbene (NHC) ligands has also provided highly active palladium catalysts for these transformations. researchgate.net
Copper-free Sonogashira reactions have also been developed to address the potential environmental and toxicological concerns associated with copper. libretexts.org These systems often rely on palladium catalysts with specific ligands to facilitate the coupling.
Selective Oxidation Methodologies for Aldehyde Generation
Modern oxidation methods offer mild and selective ways to generate the aldehyde functionality from the corresponding alcohol or methyl group, minimizing side reactions and improving yields.
For the oxidation of 2-pyridinemethanol to 2-pyridine carbaldehyde, methods utilizing catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with an oxidant such as sodium hypochlorite provide a mild and efficient alternative to traditional heavy metal-based oxidants. google.compatsnap.com
Principles of Sustainable Synthesis Applied to this compound Production
The principles of green chemistry are increasingly influencing synthetic route design. For the production of this compound, several strategies can be employed to enhance sustainability.
The use of heterogeneous catalysts, such as palladium nanoparticles supported on materials like cerium(IV) oxide, can facilitate catalyst recovery and reuse, reducing waste and cost. wikipedia.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can minimize solvent usage and purification steps. asianpubs.org The development of reactions in environmentally benign solvents, such as water, is also a key area of research in sustainable synthesis. organic-chemistry.org Furthermore, employing catalytic rather than stoichiometric reagents reduces waste generation. bhu.ac.in
The following table highlights some sustainable approaches applicable to the synthesis:
| Sustainable Approach | Example | Reference(s) |
| Use of Heterogeneous Catalysts | Gold nanoparticles on CeO₂ for Sonogashira coupling | wikipedia.org |
| One-Pot Reactions | One-pot synthesis of pyridine-based chalcones | asianpubs.org |
| Reactions in Green Solvents | Sonogashira couplings in water | organic-chemistry.org |
| Use of Reusable Catalysts | Activated Fly Ash as a reusable catalyst for pyridine derivatives | bhu.ac.in |
By integrating these established and modern synthetic strategies with a focus on sustainability, the efficient and environmentally conscious production of this compound can be achieved for its diverse applications.
Transformative Chemical Reactivity and Functional Group Interconversions of 4 Ethynylpyridine 2 Carbaldehyde
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the application of 4-Ethynylpyridine-2-carbaldehyde in constructing more complex molecules.
Cycloaddition reactions involving alkynes are fundamental to the principles of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The terminal alkyne of this compound is an ideal participant in these powerful transformations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction. wikipedia.orgnih.gov This reaction unites terminal alkynes and organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, making it a cornerstone of medicinal chemistry, bioconjugation, and materials science. nih.govnih.gov
The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). acs.org For this compound, the reaction would proceed with an organic azide in the presence of a copper(I) source. Copper(I) can be introduced directly (e.g., CuBr, CuI) or generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) catalyst and improve reaction outcomes. wikipedia.orgnih.gov The reaction is highly efficient, often proceeding at room temperature in various solvents, including aqueous media. organic-chemistry.orguniovi.es
Table 1: Typical Conditions for CuAAC Reactions
| Catalyst System | Base/Reducing Agent | Solvent | Temperature | Typical Substrates |
|---|---|---|---|---|
| Cu(I) source (e.g., CuI, CuBr) | Amine base (e.g., Et₃N, DIPEA) | Organic (e.g., THF, DMF) | Room Temp | Aryl, alkyl, or vinyl halides |
| CuSO₄ | Sodium Ascorbate | Aqueous/Organic mixtures | Room Temp | Benzyl azide, Phenylacetylene |
| Pd(PPh₃)₄ / CuI | Amine base (e.g., Et₂NH) | Organic (e.g., PhH, DMF) | Room Temp - 80°C | Vinyl Bromide |
While CuAAC is highly effective, the potential toxicity of the copper catalyst can be a limitation, particularly in biological systems. nih.gov This led to the development of copper-free alternatives, most notably Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The driving force for SPAAC comes from the high ring strain of a cyclic alkyne, such as a cyclooctyne, which allows it to react readily with azides without the need for a catalyst. magtech.com.cnnih.gov
In the context of this compound, its terminal alkyne is not strained and therefore would not be the "activated" partner in a SPAAC reaction. Instead, it would be the azide-containing reaction partner that would need to be linked to a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO; or bicyclononyne, BCN) to react with an azide. nih.gov Therefore, this compound itself is not a direct substrate for SPAAC in the same way it is for CuAAC. The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cnnih.gov
The carbon-carbon triple bond of the ethynyl group can undergo both nucleophilic and electrophilic addition, although its reactivity differs from that of alkenes.
Nucleophilic Addition: Alkynes are generally less reactive towards nucleophiles than they are towards electrophiles. However, the reactivity of ethynylpyridines can be enhanced. The nitrogen atom in the pyridine (B92270) ring can be protonated by an acid, which significantly increases the electrophilicity of the attached alkyne. This facilitates the nucleophilic attack of a counteranion. For instance, in a reaction analogous to the hydrohalogenation of 2-ethynylpyridine, treatment of this compound with a hydrohalic acid (HX) would likely lead to the formation of a pyridinium salt. acs.org The spatial proximity of the halide anion would then promote its addition across the triple bond to yield a halo-substituted vinylpyridine derivative. acs.org This type of reaction is a powerful method for synthesizing functionalized alkenes. bham.ac.ukresearchgate.net
Electrophilic Addition: The triple bond of this compound can also be attacked by electrophiles. However, alkynes are generally less reactive than alkenes in electrophilic additions. libretexts.org This is because the initial protonation of an alkyne leads to a highly unstable vinyl cation intermediate. chemistrysteps.com Reactions such as the addition of hydrogen halides (HX) or halogens (X₂) typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org For a terminal alkyne like that in this compound, this would mean the hydrogen of HX adds to the terminal carbon. With excess reagent, a second addition can occur, typically resulting in a geminal dihalide. tib.eu
The Sonogashira reaction is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of numerous functional groups. wikipedia.orgorganic-chemistry.org this compound, as a terminal alkyne, is an ideal substrate for this transformation.
The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base such as diethylamine or triethylamine. organic-chemistry.orgsynarchive.com The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the alkyne. Recent advancements have also led to the development of copper-free Sonogashira protocols. nih.gov This reaction would allow for the direct coupling of the this compound core to a wide range of aromatic and vinylic systems, providing a straightforward route to highly conjugated molecules. researchgate.net
Table 2: Representative Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | n-PrNH₂ | Benzene | 16°C |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp |
| Pd(OAc)₂ | CuI | i-Pr₂NH | CH₃CN | Reflux |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp |
Cycloaddition Reactions: Foundations in Click Chemistry Applications
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group at the 2-position of the pyridine ring is an electrophilic center that readily participates in reactions typical of aromatic aldehydes. Its reactivity allows for a diverse range of functional group interconversions and the construction of new heterocyclic systems.
Common transformations include:
Schiff Base Formation: The aldehyde reacts with primary amines to form imines (Schiff bases), which are versatile intermediates in their own right.
Reductive Amination: The imine formed in situ can be reduced, typically with agents like sodium borohydride (B1222165) (NaBH₄), to yield secondary amines. This is a powerful method for introducing substituted amino groups.
Condensation Reactions: The aldehyde can condense with compounds containing active methylene groups (e.g., malonates, nitromethane in a Henry reaction) or with hydrazones to build larger, more complex heterocyclic structures, such as 1,2,4-triazines. researchgate.net
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a route to extend the carbon chain with a double bond.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).
Table 3: Common Transformations of the Pyridine-2-carbaldehyde Moiety
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Aldehyde → Imine |
Condensation Reactions for the Formation of Imines, Oximes, and Hydrazones (e.g., Schiff Base Chemistry)
The aldehyde group of this compound is a prime site for condensation reactions with primary amines and their derivatives. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.
Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govasianpubs.org This condensation is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org The reaction is versatile, accommodating a wide range of primary amines (aliphatic and aromatic) to produce a diverse library of imine derivatives. organic-chemistry.org For instance, the reaction with substituted anilines or aliphatic amines in a suitable solvent like ethanol, sometimes with gentle heating, yields the corresponding N-substituted imines. ajol.inforesearchgate.net These Schiff bases are important intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.net
Oximes: Condensation with hydroxylamine (B1172632) yields the corresponding oxime. This reaction is a reliable method for the derivatization of aldehydes. nih.gov Typically, the reaction is carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to liberate the free hydroxylamine. nih.gov The resulting oximes are stable, crystalline compounds and are valuable synthetic intermediates, for example, in the synthesis of amides via the Beckmann rearrangement or in the creation of various nitrogen-containing heterocycles. orgsyn.orgnih.gov
Hydrazones: Similarly, the reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or semicarbazide) produces hydrazones. nih.govorganic-chemistry.org These reactions are generally robust and proceed under mild conditions, often in an alcoholic solvent. nih.gov Hydrazide-hydrazones, formed from the reaction with hydrazides, are a particularly important class of compounds with diverse biological activities and applications as ligands in coordination chemistry. nih.gov
The general conditions for these condensation reactions are summarized in the table below, based on reactions with analogous pyridine aldehydes.
| Product | Reagent | Typical Conditions |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol or Methanol, room temp. or reflux, optional acid catalyst nih.govajol.info |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Ethanol/Water, Base (e.g., NaOAc), room temp. or reflux nih.gov |
| Hydrazone | Hydrazine (R-NHNH₂) | Ethanol, room temp. or reflux, optional acid catalyst nih.govnih.gov |
Chemo- and Regioselective Reduction and Oxidation Transformations
The presence of multiple reducible and oxidizable sites in this compound—the aldehyde, the alkyne, and the pyridine ring—necessitates careful selection of reagents to achieve chemo- and regioselectivity.
Reduction: The aldehyde group is the most readily reduced functional group.
To Alcohol: Selective reduction of the aldehyde to a primary alcohol ( (4-ethynylpyridin-2-yl)methanol) can be achieved using mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent typically does not reduce the alkyne or the pyridine ring under standard conditions.
To Alkane: Complete reduction of the aldehyde to a methyl group (deoxygenation) is a more complex transformation, often requiring harsher conditions, such as those used in the Wolff-Kishner or Clemmensen reductions, which might affect the other functional groups.
Alkyne Reduction: The ethynyl group can be selectively reduced to an alkene using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to yield the corresponding cis-alkene, or reduced completely to an alkane (ethyl group) using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The challenge lies in performing this reduction without affecting the aldehyde.
Oxidation:
To Carboxylic Acid: The aldehyde group can be readily oxidized to a carboxylic acid (4-ethynylpyridine-2-carboxylic acid) using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions with the alkyne or pyridine ring.
Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, as discussed in section 3.3.2.
The selectivity of these transformations is paramount and often depends on a precise control of reaction conditions.
| Transformation | Functional Group | Reagent | Product Functional Group |
| Selective Reduction | Aldehyde | NaBH₄ | Primary Alcohol |
| Alkyne Hydrogenation | Ethynyl | H₂, Lindlar's Catalyst | Alkene (cis) |
| Alkyne Hydrogenation | Ethynyl | H₂, Pd/C | Alkane |
| Selective Oxidation | Aldehyde | Ag₂O, Tollens' Reagent | Carboxylic Acid |
Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Carbonyl olefination reactions provide a powerful tool for converting the aldehyde group of this compound into an alkene, thus enabling carbon-carbon bond formation and chain elongation.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. udel.edumasterorganicchemistry.comlibretexts.org This reaction is highly versatile for creating a carbon-carbon double bond in place of the carbonyl group. wikipedia.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) predominantly form the (Z)-alkene. wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgwikiwand.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes under milder conditions. nrochemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, providing excellent stereocontrol. wikipedia.orgwikiwand.comnrochemistry.com Another practical benefit is that the byproduct, a water-soluble phosphate ester, is easily removed during workup, simplifying product purification. wikipedia.orgalfa-chemistry.com The reaction typically involves deprotonation of a phosphonate ester with a base like sodium hydride (NaH) or an alkoxide, followed by addition of the aldehyde. alfa-chemistry.comyoutube.com
| Reaction | Reagent Type | Typical Base | Major Alkene Isomer | Byproduct |
| Wittig (non-stabilized ylide) | R-CH₂-P⁺Ph₃X⁻ | n-BuLi, NaH | (Z)-alkene organic-chemistry.org | Triphenylphosphine oxide |
| Wittig (stabilized ylide) | (EWG)-CH₂-P⁺Ph₃X⁻ | NaH, NaOMe | (E)-alkene organic-chemistry.org | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | (EWG)-CH₂-P(O)(OR)₂ | NaH, K₂CO₃ | (E)-alkene nrochemistry.com | Water-soluble phosphate |
Reactivity Modulations of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation, alkylation (quaternization), and oxidation, which significantly alters the electronic properties and reactivity of the entire molecule.
Protonation and Quaternization Studies for Salt Formation
Protonation: As a basic heterocycle, the nitrogen atom in this compound can be readily protonated by acids to form pyridinium salts. This process increases the water solubility of the molecule and modifies its chemical reactivity. Protonation deactivates the pyridine ring towards electrophilic aromatic substitution by introducing a positive charge but can activate the ring for nucleophilic substitution.
Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl iodide), in an SN2 reaction to form quaternary pyridinium salts. mdpi.comrsc.org This process, known as the Menshutkin reaction, permanently places a positive charge on the nitrogen atom. mdpi.com Quaternization further enhances the electron-withdrawing nature of the pyridine ring, making the protons on the ring more acidic and activating the positions ortho and para to the nitrogen for nucleophilic attack. google.com The reaction conditions for quaternization typically involve treating the pyridine derivative with an excess of the alkylating agent, often in a polar aprotic solvent. researchgate.net
| Reaction | Reagent | Product |
| Protonation | Strong Acid (e.g., HCl, H₂SO₄) | Pyridinium Salt |
| Quaternization | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | N-Alkyl Pyridinium Salt |
N-Oxidation Processes and Their Subsequent Transformations
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or specialized catalytic systems like methyltrioxorhenium (MTO) with H₂O₂. arkat-usa.org A continuous flow microreactor using titanium silicalite (TS-1) and H₂O₂ has also been shown to be a safe and efficient method for the N-oxidation of various pyridine derivatives. organic-chemistry.orgresearchgate.net
The formation of the N-oxide has profound effects on the molecule's reactivity:
It increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to electrophilic substitution.
The N-oxide oxygen atom itself can act as a nucleophile.
The N-O bond can participate in various rearrangements and deoxygenation reactions, often leading to functionalization at the C2 position. scripps.edu
The N-oxide group can direct metallation to the C2 position.
Subsequent transformations of the N-oxide can lead to a variety of substituted pyridines that might be difficult to access otherwise. For example, reaction with electrophiles can lead to substitution at the 2- and 4-positions. youtube.com
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heat |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), 0 °C to room temp. |
| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic MTO, H₂O₂, room temp. arkat-usa.org |
| H₂O₂ / Titanium Silicalite (TS-1) | Methanol, continuous flow microreactor organic-chemistry.org |
Coordination Chemistry and Metallosupramolecular Systems of 4 Ethynylpyridine 2 Carbaldehyde Derivatives
4-Ethynylpyridine-2-carbaldehyde as a Polyfunctional Ligand Precursor
The strategic placement of three distinct functional groups—a coordinating pyridine (B92270) ring, a reactive carbaldehyde, and a versatile ethynyl (B1212043) group—positions this compound as an ideal precursor for elaborate ligand design. The pyridine nitrogen provides a classic coordination site for a wide range of metal ions. wikipedia.org The aldehyde function serves as a synthetic handle for building larger, multi-dentate ligand frameworks through reactions like condensation. evitachem.com Simultaneously, the ethynyl group can be employed in further synthetic modifications, such as cycloadditions or coupling reactions, or can participate directly in metal coordination. nih.gov
The aldehyde functionality of this compound is a key feature for constructing larger polypyridyl ligands, such as bipyridines and terpyridines, which are cornerstones of metallosupramolecular chemistry.
Terpyridine Synthesis: The Kröhnke synthesis is a classic and adaptable method for preparing 4'-substituted 2,2':6',2"-terpyridines. mdpi.com In a potential application, this compound would react with two equivalents of a 2-acetylpyridine (B122185) derivative in the presence of a base and ammonia. This multi-component reaction would yield a terpyridine ligand where the 4'-position of the central pyridine ring is functionalized with the ethynyl group. This synthetic strategy allows the ethynyl moiety to be preserved for post-complexation modifications or to influence the electronic properties of the final metal complex. researchgate.net
Bipyridine and Schiff Base Derivatives: Simpler, yet highly effective, ligand architectures can be accessed through straightforward condensation reactions. Reacting this compound with various primary amines leads to the formation of Schiff base (imine) ligands. These reactions are typically high-yielding and allow for the introduction of a wide variety of functional groups via the choice of amine. evitachem.com The resulting pyridyl-imine structure offers a bidentate N,N' chelation site. For instance, condensation with an amino-substituted pyridine could generate a bipyridine-like ligand framework. Such synthetic versatility is crucial for tuning the steric and electronic environment around a coordinated metal center. mdpi.com
Ligands derived from this compound offer a rich variety of coordination possibilities, governed by the nature of the metal ion and the specific ligand architecture.
N,N'-Chelation: For ligands synthesized via Schiff base condensation, the primary coordination mode involves the pyridine nitrogen and the newly formed imine nitrogen, creating a stable five-membered chelate ring. This bidentate pocket is a common motif in coordination chemistry, readily forming complexes with numerous transition metals. researchgate.netcusat.ac.in
Tridentate Pincer Coordination: In the case of terpyridine derivatives, the ligand coordinates in a tridentate, meridional fashion through the nitrogen atoms of the three consecutive pyridine rings. This forms two five-membered chelate rings, a highly stable arrangement particularly well-suited for octahedral metal ions like Ru(II) and Fe(II). mdpi.com
π-Coordination of the Ethynyl Group: The ethynyl substituent, while often preserved as a functional handle, can also participate directly in coordination. Low-valent transition metals with available d-orbitals can form π-bonds with the carbon-carbon triple bond. This interaction is well-documented in organometallic chemistry and can stabilize unique electronic states or facilitate catalytic processes. nih.gov
Binding site selectivity is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (e.g., Ln³⁺, Fe³⁺) will preferentially coordinate to the hard nitrogen donor atoms of the pyridine and imine groups. Softer metal ions (e.g., Pt(II), Cu(I)) may exhibit a greater affinity for the softer ethynyl π-system, potentially leading to different structural isomers or polynuclear assemblies.
Formation and Structural Characterization of Metal Complexes
The versatile ligands derived from this compound can be used to form stable complexes with a wide array of metal ions from across the periodic table, leading to diverse structural and electronic properties.
The strong σ-donating character and π-accepting capabilities of pyridyl-imine and terpyridine ligands make them exceptionally well-suited for coordination to d-block transition metals.
Ruthenium and Platinum Complexes: Ruthenium(II) and Platinum(II) are frequently used with polypyridyl ligands. For example, reacting a terpyridine ligand derived from this compound with a suitable ruthenium(III) precursor would likely yield an octahedral complex of the type [Ru(tpy)₂]²⁺. rsc.org Similarly, platinum(II) readily forms square planar complexes with pyridyl-imine ligands derived from pyridine-2-carbaldehyde, typically coordinating in a tridentate N,N',S fashion if a thiosemicarbazone is prepared. researchgate.net These complexes are often studied for their rich photophysical properties and potential applications in sensing or therapy.
Copper and Zinc Complexes: First-row transition metals like copper and zinc also form stable complexes. Copper(II) complexes with ligands derived from pyridine-2-carbaldehyde thiosemicarbazone often exhibit square-pyramidal or square-planar geometries. cusat.ac.innih.gov Zinc(II), having a d¹⁰ electron configuration, typically forms tetrahedral or octahedral complexes and is often used as a diamagnetic analogue to study ligand-based properties without interference from the metal's d-electrons.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Pt(Ac4Et)Cl] | Pt(II) | Square Planar | Pt-N(pyridyl): 2.035, Pt-N(imine): 1.951, Pt-S: 2.253 | researchgate.net |
| [CuL¹Cl] | Cu(II) | Square Pyramidal | Cu-N(pyridyl): 2.001, Cu-N(imine): 1.961, Cu-S: 2.260 | cusat.ac.in |
| Ru(mttpy)₂₂ | Ru(II) | Octahedral | Not specified, typical Ru-N ~2.06-2.10 | rsc.org |
| [ZnCl₂(HFoTsc)·H₂O] | Zn(II) | Distorted Square Pyramidal | Zn-N(pyridyl): 2.162, Zn-N(imine): 2.149, Zn-S: 2.378 | mdpi.com |
The coordination chemistry of f-block elements is characterized by high and variable coordination numbers (typically 8-12) and predominantly electrostatic metal-ligand interactions. mdpi.com Ligands derived from this compound are excellent candidates for complexing these large ions.
Lanthanide Complexes: Lanthanide ions (Ln³⁺) readily coordinate with multidentate N-donor ligands. nih.gov A terpyridine or a Schiff base ligand featuring the ethynylpyridine moiety could form stable complexes, such as [Ln(L)₂(NO₃)₃] or [Ln(L)₃]³⁺. A key feature of lanthanide chemistry is the "antenna effect," where the organic ligand absorbs UV light and efficiently transfers the energy to the metal center, resulting in sharp, characteristic f-f luminescence. rsc.org The conjugated system of an ethynyl-substituted polypyridyl ligand would be well-suited for this purpose.
Actinide Complexes: Early actinides like thorium(IV) and uranium(IV) also form stable complexes with π-conjugated ligands. nih.govrsc.org The bonding in actinide complexes is known to have a greater degree of covalency compared to lanthanides, arising from the participation of 5f orbitals. researchgate.net The coordination of a ligand derived from this compound to an actinide ion could lead to unique structural and electronic features, with potential applications in separation science or catalysis. nih.govresearchgate.net
Analysis of Electroactive and Photoactive Properties in Metal-Organic Systems
Metal complexes built from ethynylpyridine-derived ligands are expected to possess significant electroactive and photoactive properties, largely dictated by the interplay between the metal d-orbitals and the ligand's π-system.
Redox Activity: Cyclic voltammetry is a key technique for probing the electrochemical behavior of these complexes. Ruthenium and iron complexes of terpyridine ligands typically exhibit a reversible metal-centered oxidation (e.g., Ru²⁺/Ru³⁺). rsc.org Additionally, the extended π-system of the ligands can accept electrons, leading to ligand-based reduction processes. The presence of the ethynyl group can further modulate these redox potentials by extending π-conjugation, potentially making oxidations or reductions more or less favorable.
Photophysical Properties: Many transition metal complexes with polypyridyl ligands are luminescent. rsc.org This emission often originates from a metal-to-ligand charge transfer (MLCT) excited state. nih.gov Upon absorption of light, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. The subsequent radiative decay back to the ground state produces light. The energy, intensity, and lifetime of this emission are highly tunable by modifying the ligand structure. For lanthanide complexes, the luminescence arises from f-f transitions sensitized by the ligand, producing sharp, line-like emission spectra characteristic of the specific ion (e.g., green for Tb³⁺, red for Eu³⁺). nih.govrsc.org The ethynyl group would be expected to influence the energy of the ligand's triplet state, which is crucial for efficient energy transfer in the antenna effect.
| Complex Type | Metal Ion | Key Property | Observation | Reference |
|---|---|---|---|---|
| Ruthenium-Terpyridine | Ru(II) | Redox Activity | Metal-centered oxidation and ligand-centered reductions are observed. | rsc.org |
| Rhenium-Bipyridine | Re(I) | Luminescence | Emission from triplet MLCT states, tunable by ligand substitution. | rsc.org |
| Samarium-Bipyridine Dicarboxylate | Sm(III) | Sensitized Luminescence | Ligand sensitizes characteristic Sm(III) emission; shows long lifetime and high quantum yield. | nih.govrsc.org |
| Copper-Diphosphine-Diimine | Cu(I) | Photoluminescence | Thermally activated delayed fluorescence (TADF) can be achieved, making them candidates for OLEDs. | rsc.org |
Supramolecular Assemblies and Architectures Derived from 4 Ethynylpyridine 2 Carbaldehyde
Principles of Self-Assembly Driven by Intermolecular Interactions
The self-assembly of 4-Ethynylpyridine-2-carbaldehyde into supramolecular architectures is governed by a combination of well-defined intermolecular interactions. The pyridine (B92270) ring's nitrogen atom serves as a primary Lewis basic site, readily participating in coordination bonds with metal ions. The aldehyde group offers a site for hydrogen bonding and can be chemically modified to introduce further interaction points. wikipedia.orgpipzine-chem.com The terminal ethynyl (B1212043) group contributes through weaker, yet structurally significant, hydrogen bonds and π-π stacking interactions.
The primary driving forces for the self-assembly of architectures based on this compound include:
Coordination Bonds: The strong and directional interaction between the pyridine nitrogen and a wide range of transition metals is a fundamental tool for constructing robust assemblies. magtech.com.cn
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. Furthermore, the molecule can be derivatized, for instance, by reaction with amines to form Schiff bases or with hydroxylamine (B1172632) to form oximes, which introduce strong hydrogen bond donor (N-H) and acceptor sites. nih.govsigmaaldrich.comlearncbse.in The acetylenic C-H group can also act as a weak hydrogen bond donor.
π-π Stacking: The aromatic pyridine ring and the ethynyl group create electron-rich systems capable of engaging in π-π stacking interactions, which play a crucial role in the packing and stabilization of extended structures.
By carefully selecting complementary molecules, metal ions, and reaction conditions, these interactions can be exploited to guide the spontaneous formation of intricate and functional supramolecular systems.
Construction of Hydrogen-Bonded Frameworks and Networks
Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline materials constructed from organic molecules linked by hydrogen bonds. uni-freiburg.de The functional groups on this compound provide the necessary tools for the rational design of such networks.
The pyridine nitrogen and the carbaldehyde oxygen are both potent hydrogen bond acceptors. In the solid state, these sites can interact with hydrogen bond donors from neighboring molecules or solvent molecules to form extended one-, two-, or three-dimensional networks. For instance, similar to pyridine-2,6-dicarboxylic acid which forms one-dimensional chains through strong hydrogen bonds nih.gov, this compound can be expected to form analogous motifs.
A powerful strategy to engineer more complex and robust hydrogen-bonded frameworks involves the chemical modification of the aldehyde group. Reaction with hydroxylamine converts the aldehyde into an oxime, creating a picolinaldehyde oxime moiety. sigmaaldrich.com This new functional group introduces a hydroxyl group (a strong hydrogen bond donor) and an imine nitrogen (an acceptor), significantly increasing the potential for forming extensive and predictable hydrogen-bonding patterns, such as centrosymmetric dimers or catemeric chains. nih.govuni-regensburg.de
The table below summarizes the potential hydrogen bonding interactions involving this compound and its oxime derivative.
| Functional Group | Role in Hydrogen Bonding | Potential Interaction Partner |
| Pyridine Nitrogen | Acceptor | H-O, H-N, C-H |
| Aldehyde Oxygen | Acceptor | H-O, H-N, C-H |
| Ethynyl C-H | Weak Donor | N, O, π-system |
| Oxime O-H (derivative) | Donor | N, O |
| Oxime Imine N (derivative) | Acceptor | H-O, H-N |
These interactions can be combined to create layered structures or porous frameworks with potential applications in gas storage and separation.
Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The multitopic nature of this compound makes it an excellent candidate for the construction of such materials. rsc.orgrsc.orgresearchgate.netnih.gov
The primary coordination site is the pyridine nitrogen atom, which can bind to a wide variety of metal centers. The aldehyde group can also participate in coordination, typically acting as a κ²(N,O) chelate ligand where both the pyridine nitrogen and the aldehyde oxygen bind to the same metal ion. nih.gov This chelation enhances the stability of the resulting complex.
More commonly, the aldehyde is used as a synthetic handle to create more complex, multidentate ligands. For example, reaction with amines or amino-alcohols generates Schiff base ligands. These iminopyridine derivatives are powerful chelators that can be used to construct diverse MOF architectures. wikipedia.org Copper(II) complexes with Schiff bases derived from pyridine-2-carbaldehyde have been shown to be effective building blocks. rsc.org The choice of metal ion and the geometry of the final ligand dictate the topology and dimensionality of the resulting framework, which can range from 1D chains to 2D layers and 3D porous networks. universityofgalway.ie
The following table presents examples of related pyridine-based ligands used in the construction of coordination polymers and MOFs, illustrating the potential of this compound as a building block.
| Ligand Type | Metal Ion(s) | Resulting Structure/Topology | Reference |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D interpenetrated network, 3D CdSO₄ framework | rsc.org |
| Pyridine-2-carboxaldehyde (as κ²(N,O) ligand) | Mn(I), Re(I), Mo(II) | Stable mononuclear complexes (precursors to polymers) | nih.gov |
| Pyridyl-imidazole-carboxyl ligand | Mn(II), Ag(I) | 3D microporous framework, 2D interpenetrated network | nih.gov |
| Pyridyl oximes with poly-carboxylates | Various | Mixed-ligand MOFs | universityofgalway.ie |
Design and Synthesis of Discrete Supramolecular Cages and Helical Structures
Beyond infinite polymers, this compound is a valuable synthon for creating discrete, well-defined supramolecular structures like cages and helices.
Supramolecular Cages: Metallo-supramolecular cages are formed when ligands with specific geometries are combined with metal ions that enforce sharp coordination angles. theunchainedlibrary.com By reacting this compound with polytopic amines, multidentate ligands can be synthesized that act as the "faces" or "corners" of a polyhedral cage. semanticscholar.org For example, combining a ditopic pyridine-based ligand with a square-planar metal ion like Pd(II) can lead to the self-assembly of [Pd₂L₄]⁴⁺ cages, where the cavity can encapsulate guest molecules. anu.edu.aunih.gov The ethynyl groups would likely be oriented on the exterior of such a cage, offering sites for post-assembly modification.
Helical Structures: Helicity is a fundamental form of chirality in supramolecular chemistry. acs.org While this compound is achiral, it can be readily converted into a chiral ligand by reacting the aldehyde with an enantiopure amine or amino alcohol. The resulting chiral Schiff base ligand can then be used to direct the formation of helical structures upon coordination with metal ions like Cu(I), Cu(II), or Re(I). researchgate.netcityu.edu.hkmdpi.com The stereochemical information from the chiral moiety is transferred to the supramolecular level, leading to the preferential formation of one helical handedness (a phenomenon known as diastereoselective self-assembly). These chiral helical structures are of interest for their applications in asymmetric catalysis and chiroptical materials.
Catalytic Applications of 4 Ethynylpyridine 2 Carbaldehyde Derived Systems
Development of Homogeneous and Heterogeneous Catalysts
The development of catalysts from 4-Ethynylpyridine-2-carbaldehyde would likely follow established synthetic routes for creating both homogeneous and heterogeneous systems.
Homogeneous Catalysts:
Homogeneous catalysts derived from this compound would typically involve the synthesis of Schiff base or hydrazone ligands through condensation reactions with primary amines or hydrazines, respectively. These ligands would then be complexed with various transition metals.
Schiff Base Complexes: The reaction of this compound with a variety of primary amines would yield a library of bidentate or polydentate Schiff base ligands. Subsequent reaction with metal salts (e.g., of Cu, Ni, Co, Pd, Pt) would produce homogeneous catalysts. The electronic and steric properties of the resulting complexes could be fine-tuned by varying the substituent on the amine. rsc.org
Hydrazone Complexes: Similarly, condensation with hydrazines or substituted hydrazines would lead to hydrazone ligands. researchgate.netnih.gov Metal complexes of hydrazones are known to be effective catalysts for a range of transformations. researchgate.net
The ethynyl (B1212043) group in these homogeneous catalysts would likely remain as a peripheral functionality, influencing the electronic properties of the metal center and, consequently, its catalytic activity.
Heterogeneous Catalysts:
The true synthetic utility of the ethynyl group on this compound would be realized in the development of heterogeneous catalysts.
Immobilization on Supports: The terminal alkyne provides a reactive site for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or for Sonogashira coupling reactions. This would allow for the covalent grafting of pre-formed metal complexes onto solid supports like silica, polymers, or magnetic nanoparticles. This approach would combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Polymer-Based Catalysts: The ethynyl group could be used as a monomer or a cross-linking agent in polymerization reactions. This could lead to the formation of conjugated microporous polymers or other polymeric materials where the pyridine-2-carbaldehyde-derived metal complex is an integral part of the polymer backbone. mdpi.comrsc.org
Metal-Organic Frameworks (MOFs): this compound or its derivatives could potentially serve as a linker in the synthesis of MOFs. The pyridine (B92270) and aldehyde functionalities could coordinate to metal nodes, while the ethynyl group could be used for post-synthetic modification to introduce catalytic sites within the pores of the MOF.
Role in Organic Transformation Catalysis (e.g., Hydrogenation, Oxidation, C-C Coupling)
While specific examples for catalysts derived from this compound are not available, we can infer their potential roles in key organic transformations based on the known catalytic activity of related pyridine-aldehyde and Schiff base complexes.
Hydrogenation:
Catalysts based on metals like Ru, Rh, and Ir with pyridine-containing ligands are well-known for their efficacy in hydrogenation reactions. It is plausible that complexes of this compound could catalyze the hydrogenation of various functional groups.
Oxidation:
Schiff base complexes of transition metals such as Mn, Co, and Cu are widely used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. researchgate.net It is reasonable to expect that analogous complexes derived from this compound would exhibit similar catalytic activity.
C-C Coupling Reactions:
Palladium complexes are paramount in C-C coupling reactions. Schiff base ligands derived from pyridine-2-carbaldehyde can be used to stabilize palladium centers for reactions like Suzuki, Heck, and Sonogashira couplings. The electronic properties imparted by the 4-ethynyl group could modulate the reactivity and stability of such palladium catalysts.
The following table summarizes the potential catalytic applications and the types of catalysts that could be developed from this compound, based on extrapolation from related systems.
| Catalytic Transformation | Potential Catalyst Type | Metal Center | Rationale based on Related Systems |
| Hydrogenation | Homogeneous/Heterogeneous | Ru, Rh, Ir | Pyridine-phosphine and related ligands are staples in hydrogenation catalysis. |
| Oxidation | Homogeneous/Heterogeneous | Mn, Co, Cu | Schiff base complexes are well-established oxidation catalysts. |
| Suzuki Coupling | Homogeneous/Heterogeneous | Pd | Pyridine-based ligands are effective in stabilizing Pd for cross-coupling. |
| Heck Coupling | Homogeneous/Heterogeneous | Pd | Similar to Suzuki coupling, Pd-pyridine systems are widely used. |
| Sonogashira Coupling | Homogeneous/Heterogeneous | Pd/Cu | The ethynyl group itself could participate in or be a product of such reactions. |
Mechanistic Investigations into Catalytic Cycles and Reaction Pathways
In the absence of experimental studies on catalysts derived from this compound, any discussion of reaction mechanisms is purely speculative and must be based on established paradigms for similar catalytic systems.
For a hypothetical homogeneous hydrogenation catalyzed by a ruthenium complex of a Schiff base derived from this compound, the catalytic cycle would likely involve:
Activation of the Pre-catalyst: Formation of a coordinatively unsaturated, active ruthenium hydride species.
Substrate Coordination: The substrate (e.g., a ketone or alkene) coordinates to the ruthenium center.
Migratory Insertion: Insertion of the unsaturated bond of the substrate into the Ru-H bond.
Hydrogenolysis: Reaction with H₂ to regenerate the ruthenium hydride and release the hydrogenated product.
In a palladium-catalyzed C-C coupling reaction , the mechanism would likely follow the well-established cycle of:
Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) species.
Transmetalation: Transfer of the organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) to the palladium center.
Reductive Elimination: Formation of the new C-C bond and regeneration of the Pd(0) catalyst.
The 4-ethynyl group would primarily exert an electronic influence on the metal center, potentially affecting the rates of these individual steps. For instance, its electron-withdrawing nature could enhance the oxidative addition step in a palladium-catalyzed coupling.
Advanced Materials Science Applications of 4 Ethynylpyridine 2 Carbaldehyde Analogues
Integration into Functional Polymeric Materials
The presence of the ethynyl (B1212043) group in 4-ethynylpyridine-2-carbaldehyde analogues serves as a key handle for their incorporation into polymeric structures. This can be achieved through various polymerization techniques, leading to materials with unique properties endowed by the pyridine (B92270) and carbaldehyde functionalities.
The synthesis of conjugated polymers featuring ethynylene units is a well-established strategy for creating materials with desirable optoelectronic properties. The introduction of an acetylene (B1199291) linker into a polymer backbone can significantly influence its solubility and electronic characteristics. For instance, the incorporation of ethynylene units can lead to more planar polymer backbones, which in turn can affect the material's absorption spectra and band gap. researchgate.net In some cases, this increased rigidity can lead to lower solubility and molecular weight compared to analogues without such linkers. researchgate.net However, other studies have shown that the inclusion of ethynylene moieties does not negatively impact solubility or molecular weight. researchgate.net
The pyridine ring within the polymer structure introduces a site for further functionalization and imparts specific properties such as pH sensitivity and metal ion coordination. Polymers containing pyridine units have been synthesized and their photophysical properties investigated. For example, poly(2,5-pyridinediyl) (PPY) and the novel poly(2,6-pyridinediyl) have been synthesized and characterized, with studies focusing on how restricting conjugation within the polymer chain affects their properties. st-andrews.ac.uk
Furthermore, the carbaldehyde group offers a versatile point for post-polymerization modification. This allows for the synthesis of multifunctional polymers from a single aldehyde-containing repeating unit. acs.org For example, a highly reactive aldehyde polymer can undergo Barbier-type allylation to introduce an allylic alcohol functionality. This creates orthogonal pendants—a secondary alcohol and a terminal alkene—which can be further modified through esterification and thiol-ene click reactions. acs.org This post-polymerization functionalization is a powerful tool for creating libraries of functional polymers where the polymer chain length remains constant, allowing for systematic studies of the influence of different functional groups on the polymer's properties. nih.gov The aldehyde group itself can be introduced into polymers through the polymerization of aldehyde-containing monomers, although the aldehyde may need to be protected during the polymerization process to avoid side reactions. acs.org
The following table summarizes the effects of incorporating ethynyl and pyridine functionalities into polymeric materials, based on studies of analogous systems.
| Feature | Effect on Polymer Properties | Research Findings |
| Ethynyl Group | Influences solubility, molecular weight, and planarity of the polymer backbone. Can lead to red-shifted absorption maxima and altered optical band gaps. researchgate.net | Studies on thiophene-based polymers showed that introducing an acetylene linker can decrease solubility and molecular weight due to increased rigidity. researchgate.net In other fluorene-based polymers, the ethynylene unit led to red-shifted absorption but not necessarily a lower band gap. researchgate.net |
| Pyridine Moiety | Imparts pH sensitivity, metal coordination capabilities, and can influence photophysical properties. st-andrews.ac.uk | The synthesis of polypyridines has been explored to understand the effect of nitrogen's position in the ring on the polymer's luminescent properties. st-andrews.ac.uk |
| Carbaldehyde Group | Acts as a reactive site for post-polymerization modification, enabling the introduction of various functional groups. acs.orgnih.gov | Aldehyde-containing polymers have been successfully modified through reactions like allylation and subsequent esterification to create multifunctional materials. acs.org |
Contributions to Organic Electronic and Photonic Devices
The unique electronic structure of this compound analogues makes them promising candidates for use in organic electronic and photonic devices. The conjugated system, extended by the ethynyl linkage and influenced by the electron-withdrawing nature of the pyridine and carbaldehyde groups, can be tailored to achieve specific optical and charge-transport properties.
Polymers incorporating ethynylene units have been extensively studied for their potential in optoelectronics. researchgate.netresearchgate.netnih.gov The introduction of ethynylene and thiophene-ethynylene linkers in fluorene-based copolymers has been shown to result in materials with low band gaps and red-shifted absorption spectra compared to their all-thiophene analogues. researchgate.net This tunability of the optical properties is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.org For instance, quinoline-based polymers, which share structural similarities with pyridine-based systems, have been shown to be excellent electron acceptors and transport materials. nih.gov
The pyridine moiety plays a significant role in modulating the electronic properties of these materials. Pyridine-based polymers and their derivatives have been investigated for their applications in electronic devices due to their unique properties. researchgate.net The nitrogen atom in the pyridine ring can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key factor in designing materials for efficient charge injection and transport in devices.
The aldehyde functionality, while primarily a reactive handle, can also influence the electronic properties. For example, in push-pull dye systems, an aldehyde group can act as an electron-accepting moiety. nih.gov Furthermore, post-polymerization modification of the aldehyde can be used to fine-tune the electronic characteristics of the polymer, for instance, by introducing strongly electron-donating or electron-withdrawing groups. nih.gov
The table below highlights the key properties of analogous materials relevant to organic electronics and photonics.
| Property | Relevance to Devices | Findings from Analogous Systems |
| Optical Band Gap | Determines the absorption and emission wavelengths, crucial for OPVs and OLEDs. acs.org | Ethynylene-thiophene based polymers exhibit lower band gaps compared to their ethynylene-only counterparts, attributed to stronger intramolecular charge transfer. researchgate.net |
| HOMO/LUMO Energy Levels | Dictates charge injection and transport efficiency from electrodes and between different layers in a device. | Quinoline-containing polymers have demonstrated excellent electron-accepting and transport capabilities. nih.gov |
| Photoluminescence | The ability to emit light upon excitation is the basis for OLEDs. | Poly(N-alkyl-2-ethynylpyridinium bromide)s exhibit photoluminescence in the orange-red region of the spectrum. researchgate.net |
| Solvatochromism | The change in color with solvent polarity can be exploited in sensor applications. nih.gov | Some push-pull dyes based on pyrene (B120774) as an electron donor have shown negative solvatochromism. nih.gov |
Nanoscale Material Fabrication Through Self-Assembly Principles and Controlled Polymerization
The fabrication of well-defined nanostructures is a key goal in materials science, and this compound analogues offer multiple avenues to achieve this through self-assembly and controlled polymerization techniques.
The pyridine ring is a well-known motif for directing the self-assembly of molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The exploration of the surface self-assembly of molecules containing pyridine pendants has revealed the formation of polymorphic structures. researchgate.net Weak intermolecular hydrogen bonding is particularly desirable for creating modular supramolecular architectures as it provides robustness while allowing for error correction during the assembly process. researchgate.net The self-assembly of pyridinium-functionalized anthracenes has been shown to be directed by the molecular skeleton, leading to the formation of distinct nanostructures like microsheets and microtubes. nih.gov
The ethynyl group can also participate in directing self-assembly. For instance, the self-assembly of alkynylplatinum(II) terpyridine amphiphiles into nanotubes or helical ribbons is governed by the steric bulk on the platinum(II) terpyridine moieties, which modulates the directional metal-metal interactions. acs.org
Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, which are crucial for creating ordered nanostructures. Living/controlled polymerization of vinylpyridines can be achieved with high efficiency, yielding polymers with high molecular weight and narrow molecular weight distribution. nih.gov Such control over the polymer structure is vital for applications in drug delivery and other areas where precise nanoparticle size and morphology are required.
The combination of a polymerizable group and a self-assembling moiety in a single monomer allows for polymerization-induced self-assembly (PISA). This is a powerful strategy for the one-pot synthesis of block copolymer nano-objects. While not directly demonstrated for this compound, the principles have been established for other functional monomers.
The table below summarizes the key aspects of nanoscale fabrication using principles of self-assembly and controlled polymerization with relevance to the target compound's analogues.
| Fabrication Principle | Key Molecular Feature | Outcome |
| Molecular Self-Assembly | Pyridine ring, Ethynyl group | Formation of ordered nanostructures (e.g., sheets, tubes, ribbons) driven by hydrogen bonding, π-π stacking, and metal-coordination. acs.orgnih.govresearchgate.net |
| Controlled Polymerization | Ethynyl group | Synthesis of polymers with controlled molecular weight and low dispersity, enabling the formation of well-defined polymer nanoparticles. nih.gov |
| Polymerization-Induced Self-Assembly (PISA) | Combination of polymerizable and self-assembling groups | One-pot synthesis of block copolymer nano-objects with various morphologies. |
Bioorthogonal Chemical Transformations and Bioconjugation Research Utilizing 4 Ethynylpyridine 2 Carbaldehyde
Design of Bioorthogonal Probes Leveraging the Ethynyl (B1212043) Group
The ethynyl group of 4-Ethynylpyridine-2-carbaldehyde is a key functional handle for its incorporation into bioorthogonal probes. This terminal alkyne is a versatile participant in a variety of "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage between the alkyne-containing probe and an azide-modified target molecule.
The design of bioorthogonal probes utilizing this scaffold involves leveraging the aldehyde for initial attachment to a molecule of interest, which can be a fluorescent dye, a purification tag like biotin, or a drug molecule. The remaining ethynyl group is then available for a highly selective bioorthogonal reaction. This modular design allows for a "plug-and-play" approach to creating a diverse array of functional probes.
| Probe Component | Function | Bioorthogonal Reaction |
| This compound | Core scaffold providing dual functionality | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Aldehyde Group | Primary conjugation handle for attachment of reporter molecules | Schiff base formation, Pictet-Spengler reaction |
| Ethynyl Group | Bioorthogonal reaction partner | Forms a stable triazole with an azide (B81097) |
| Reporter Molecule | Provides detectable signal or specific function (e.g., fluorescence, affinity) | N/A |
Strategies for Selective Biomacromolecular Labeling
The aldehyde functionality of this compound provides a gateway for the selective labeling of various biomacromolecules, including proteins, glycans, and lipids.
Covalent Attachment Methodologies for Proteins
The carbaldehyde group can be used to selectively target proteins through several covalent attachment methodologies. One common strategy involves the reaction of the aldehyde with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of the protein, to form a Schiff base. While this linkage can be reversible, it can be stabilized through reduction to a secondary amine.
A more advanced and stable covalent attachment method is the Pictet-Spengler ligation. This reaction occurs between a protein containing an N-terminal tryptophan or a genetically encoded tryptophan analog and an aldehyde-bearing probe like this compound. The reaction proceeds under mild, biocompatible conditions to form a stable, cyclic adduct, effectively and irreversibly labeling the protein.
| Labeling Strategy | Target Residue/Site | Resulting Linkage | Key Features |
| Schiff Base Formation | Lysine ε-amino group, N-terminus | Imine (reducible to secondary amine) | Simple reaction conditions, can be reversible |
| Pictet-Spengler Ligation | N-terminal Tryptophan | Stable tetracyclic adduct | Irreversible, highly specific |
Functionalization Approaches for Glycans and Lipids
The functionalization of glycans and lipids with this compound also relies on the reactivity of the aldehyde group. For glycans, metabolic labeling strategies can be employed where cells are fed with unnatural monosaccharide precursors containing a bioorthogonal functional group that can be chemically converted to an aldehyde. This aldehyde can then be reacted with a hydrazine- or aminooxy-modified version of a probe derived from this compound.
Lipids containing primary amine head groups can be directly conjugated to this compound via Schiff base formation. Alternatively, lipids can be functionalized with other reactive handles that are then used to attach the ethynylpyridine scaffold.
In Vitro and Ex Vivo Applications in Chemical Biology Research
The dual-functional nature of this compound has led to its application in various in vitro (in a controlled laboratory environment) and ex vivo (on tissues outside of a living organism) chemical biology studies.
In vitro, this compound is instrumental in the development and validation of new bioconjugation reactions. For instance, researchers can use it to label purified proteins or other biomolecules and then test the efficiency and specificity of subsequent bioorthogonal reactions with azide-containing reporter molecules. These studies are crucial for optimizing reaction conditions before moving to more complex biological systems.
Ex vivo applications often involve the use of this compound-derived probes for imaging and tracking biomolecules in tissue samples. For example, a protein of interest in a tissue slice could be labeled using the aldehyde functionality, and then a fluorescent azide could be "clicked" onto the ethynyl group, allowing for visualization of the protein's localization within the tissue architecture via fluorescence microscopy. This approach provides valuable spatial information about the distribution of specific biomolecules in a more biologically relevant context than in vitro experiments.
| Application Type | Research Focus | Example Study |
| In Vitro | Reaction development and optimization | Testing the kinetics of a new CuAAC catalyst with a 4-ethynylpyridine-labeled protein. |
| Ex Vivo | Biomolecule imaging in tissues | Labeling a specific cell-surface receptor on a fixed tissue slice with a fluorescent probe derived from this compound. |
Theoretical and Computational Chemistry Studies on 4 Ethynylpyridine 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Ethynylpyridine-2-carbaldehyde. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies, which are fundamental to understanding the molecule's behavior.
A typical approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.govdocumentsdelivered.comnih.govsigmaaldrich.com This process yields the most stable three-dimensional arrangement of the atoms. From this optimized geometry, a wealth of electronic properties can be calculated.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For this compound, the electron-withdrawing nature of the pyridine (B92270) nitrogen and the carbaldehyde group, combined with the electron-donating character of the ethynyl (B1212043) group, are expected to significantly influence these frontier orbitals.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential, while the hydrogen atom of the aldehyde and the protons on the pyridine ring are likely to show positive potential.
Table 1: Representative Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 8.1 eV |
| Electron Affinity | 1.9 eV |
Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values would be determined from specific computational studies.
Spectroscopic Data Prediction and Interpretation (e.g., NMR, IR, Raman)
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral signatures.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. scirp.org These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental spectra to confirm the molecular structure. For this compound, calculations would predict distinct signals for the aldehydic proton, the ethynyl proton, and the protons on the pyridine ring, with their chemical shifts influenced by the electronic environment created by the various functional groups.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are instrumental in the assignment of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.govnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data. For this compound, characteristic vibrational modes would include the C≡C stretching of the ethynyl group, the C=O stretching of the carbaldehyde, and various C-H and C-N stretching and bending modes of the pyridine ring.
Table 2: Representative Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡C) | 2115 | Ethynyl C≡C stretch |
| ν(C=O) | 1710 | Carbonyl C=O stretch |
| ν(C-H) | 3050-3100 | Aromatic C-H stretch |
| δ(C-H) | 800-900 | Aromatic C-H out-of-plane bend |
| Ring Modes | 1400-1600 | Pyridine ring stretching |
Note: These are illustrative frequency ranges for the key functional groups. Precise values would be obtained from detailed DFT calculations.
Molecular Modeling of Intermolecular Interactions and Self-Assembly Processes
The presence of a hydrogen bond donor (the ethynyl C-H) and multiple hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) in this compound suggests a propensity for the formation of ordered supramolecular structures through intermolecular interactions. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, can be employed to investigate these processes.
These simulations can predict how individual molecules of this compound might interact with each other and with solvent molecules. By calculating the potential energy of different molecular arrangements, it is possible to identify stable dimeric or larger aggregated structures. For instance, hydrogen bonding between the ethynyl proton of one molecule and the pyridine nitrogen or carbonyl oxygen of another could lead to the formation of linear chains or more complex two-dimensional or three-dimensional networks.
Role As a Strategic Intermediate in Complex Organic Synthesis
Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds
The dual functionality of 4-ethynylpyridine-2-carbaldehyde makes it an exceptional precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The aldehyde group can readily participate in condensation reactions, while the ethynyl (B1212043) group can undergo a plethora of transformations, including cycloadditions and coupling reactions. This allows for the construction of fused and substituted heterocyclic systems with high degrees of molecular complexity.
For instance, the aldehyde can react with primary amines to form Schiff bases, which can then undergo further intramolecular reactions involving the ethynyl group to generate fused ring systems. The ethynyl group itself is a versatile handle for constructing other heterocyclic rings. For example, it can participate in [3+2] cycloaddition reactions with azides to form triazoles or with nitrile oxides to yield isoxazoles.
The strategic positioning of the aldehyde and ethynyl groups on the pyridine (B92270) scaffold allows for sequential or one-pot transformations to build intricate molecular frameworks. This versatility is highly valuable in medicinal chemistry and materials science, where the synthesis of novel heterocyclic structures is of paramount importance. rsc.org
Application in Multicomponent Reactions for Scaffold Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for generating molecular diversity. chemicalbook.com this compound is an ideal substrate for MCRs due to its distinct and reactive functional groups.
The aldehyde functionality can participate in a variety of well-established MCRs, such as the Ugi, Passerini, and Biginelli reactions. For example, in an Ugi four-component reaction, this compound can react with an amine, an isocyanide, and a carboxylic acid to rapidly generate complex acyclic or heterocyclic scaffolds incorporating the pyridyl-ethynyl moiety.
The presence of the ethynyl group further expands the possibilities for post-MCR modifications. The alkyne can be used as a handle for introducing additional diversity through click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or through further cross-coupling reactions. This combination of MCRs and subsequent functionalization provides a highly efficient strategy for the rapid generation of libraries of complex molecules for high-throughput screening.
Contribution to Analogue Synthesis for Structure-Activity Relationship Studies (Focus on the synthetic design and chemical modification)
The systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. This compound serves as an excellent starting point for the synthesis of analogues for SAR studies due to the ease with which both the aldehyde and ethynyl groups can be chemically modified.
The aldehyde group provides a key reaction site for the introduction of a wide range of substituents. It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various imine and hydrazone derivatives. Each of these modifications allows for the exploration of different interactions with a biological target.
The ethynyl group offers another point for diversification. Through Sonogashira coupling, a variety of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position of the pyridine ring. This allows for the systematic probing of the steric and electronic requirements of the binding pocket of a target protein. Furthermore, the alkyne can be hydrated to a ketone or reduced to an alkene or alkane, providing access to a wider range of structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
